Methyl isoindoline-5-carboxylate hydrochloride
Overview
Description
“Methyl isoindoline-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 127168-93-8 . It has a molecular weight of 213.66 and its IUPAC name is methyl 5-isoindolinecarboxylate hydrochloride . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Chemical Properties
Orthopalladation and Carbonylation : Methyl arylglycinate derivatives, undergoing orthopalladation, can efficiently produce substituted (1H)-isoindolin-1-one-3-carboxylates through carbonylation. These compounds serve as valuable intermediates, which can be transformed into octahydroisoindole-1-carboxylic acid derivatives, crucial in synthesizing various biologically active compounds (Nieto et al., 2011).
Isoindoline Derivatives Synthesis : Synthesis and characterization of new 2-substituted isoindoline derivatives from α-amino acids have been explored. These derivatives could possess significant biological properties and potential as ligands in organometallic compounds with antitumor properties (Mancilla et al., 2001).
Applications in Medical and Biological Research
Antibacterial Activity : Methyl isoindoline derivatives have shown promise in antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. These studies have implications for developing new antibacterial agents (Hayashi et al., 2002).
Acetylcholinesterase Inhibition : Certain isoindoline derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases. This opens avenues for exploring treatments for conditions like Alzheimer's disease (Sugimoto et al., 1995).
Advanced Materials and Chemical Analysis
EPR Oximetry Probes : Isoindoline nitroxides, with low cytotoxicity and moderate biological reduction rates, have been evaluated as potential Electron Paramagnetic Resonance (EPR) oximetry probes in viable biological systems. This is significant in studying molecular motion, intracellular oxygen, and cellular redox metabolism (Khan et al., 2011).
Free Radical Research : Isoindolin-2-yloxyls, stable free radicals, have been investigated for their potential as spin probes/labels in various studies. Their unique properties make them useful in analyzing molecular and chemical processes (Bolton et al., 1993).
Safety and Hazards
“Methyl isoindoline-5-carboxylate hydrochloride” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Methyl isoindoline-5-carboxylate hydrochloride is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The specific targets of this compound are currently unknown due to the lack of research.
Mode of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Biochemical Pathways
Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It has been reported that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.26, suggesting a balance between hydrophilic and lipophilic properties that could influence its absorption and distribution . The water solubility of the compound is reported to be soluble to very soluble, which could impact its bioavailability .
Result of Action
Indole derivatives have been reported to have various biological activities, suggesting that they could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNRYHJEDJKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600394 | |
Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-93-8 | |
Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127168-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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